4-Fluoro-1-nitro-2-vinylbenzene
Description
4-Fluoro-1-nitro-2-vinylbenzene (CAS No. 951667-82-6) is a fluorinated aromatic compound with the molecular formula C₈H₆FNO₂ and a molecular weight of 167.14 g/mol . It features a benzene ring substituted with a fluoro group (position 4), a nitro group (position 1), and a vinyl group (position 2). This arrangement creates a sterically hindered ortho-nitro configuration relative to the vinyl substituent, which influences its electronic properties and reactivity.
The compound requires storage under an inert atmosphere at -20°C to prevent degradation . Safety data indicate hazards including H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating precautions such as the use of protective gloves and eyewear .
Properties
Molecular Formula |
C8H6FNO2 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
2-ethenyl-4-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C8H6FNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h2-5H,1H2 |
InChI Key |
RKFMDUVMPSAXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares 4-Fluoro-1-nitro-2-vinylbenzene with key analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 951667-82-6 | C₈H₆FNO₂ | 167.14 | Fluoro, nitro (ortho), vinyl |
| 2-Fluoro-6-nitrobenzoic acid | 385-02-4 | C₇H₄FNO₄ | 185.11 | Fluoro, nitro, carboxylic acid |
| 3-Fluoro-4-nitrobenzyl alcohol | 503315-74-0 | C₇H₆FNO₃ | 171.13 | Fluoro, nitro, hydroxymethyl |
| 1-Fluoro-2-methyl-4-nitrobenzene | 455-88-9 | C₇H₆FNO₂ | 155.13 | Fluoro, nitro (para), methyl |
| 1-Fluoro-4-iodo-2-nitrobenzene | 394-33-2 | C₆H₃FINO₂ | 267.00 | Fluoro, nitro, iodo |
Key Observations :
- Substituent Effects : The vinyl group in this compound introduces conjugation with the aromatic ring, enhancing reactivity in polymerization or addition reactions compared to methyl or iodo substituents .
- Polar Functional Groups : Compounds like 2-Fluoro-6-nitrobenzoic acid and 3-Fluoro-4-nitrobenzyl alcohol exhibit higher melting points (e.g., 93–94°C for the latter) due to hydrogen bonding, unlike this compound, which lacks such groups .
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